molecular formula C16H8N2Na2O8S2 B12415798 disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-5-sulfonate

disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-5-sulfonate

Cat. No.: B12415798
M. Wt: 466.4 g/mol
InChI Key: JFVXEJADITYJHK-UHFFFAOYSA-L
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Description

Disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-5-sulfonate is a versatile chemical compound known for its unique properties. It is commonly used in scientific research and has applications in various fields, including pharmaceuticals, organic synthesis, and material science.

Preparation Methods

The synthesis of disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-5-sulfonate often involves complex chemical reactions. One common method includes the rhodium-catalyzed O-H insertion and C-C bond forming cyclization to prepare diversely functionalized compounds. Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-5-sulfonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include heptaoxodichromate (VI) ion for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the sulfonate and indole groups.

Scientific Research Applications

This compound finds applications in several scientific research areas:

    Chemistry: It is used in organic synthesis and as a reagent in various chemical reactions.

    Medicine: It may be explored for pharmaceutical applications, particularly in drug discovery and development.

    Industry: It is used in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-5-sulfonate exerts its effects involves interactions with molecular targets and pathways. The sulfonate groups play a significant role in its reactivity and binding interactions. Detailed studies on its mechanism of action are still ongoing, but it is known to participate in various chemical and biological processes.

Comparison with Similar Compounds

Disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-5-sulfonate is unique due to its specific molecular structure and properties. Similar compounds include other sulfonate-containing indole derivatives, which may share some reactivity and applications but differ in their specific functional groups and overall structure

Properties

Molecular Formula

C16H8N2Na2O8S2

Molecular Weight

466.4 g/mol

IUPAC Name

disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-5-sulfonate

InChI

InChI=1S/C16H10N2O8S2.2Na/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14;;/h1-6,17,19H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2

InChI Key

JFVXEJADITYJHK-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

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